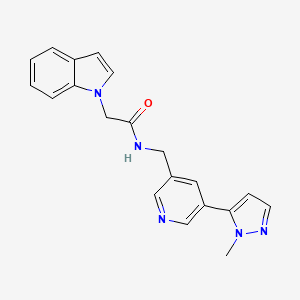

2-(1H-indol-1-yl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(1H-indol-1-yl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide, also known as GSK-J4, is a small molecule inhibitor of the histone demethylase JMJD3. This compound has been widely used in scientific research to investigate the role of JMJD3 in various biological processes.

Detailed Synthesis Method

Design of the Synthesis Pathway

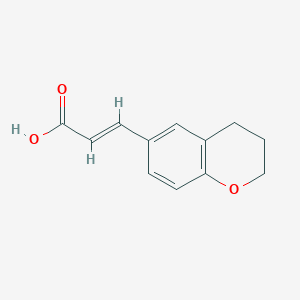

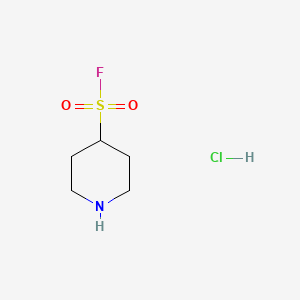

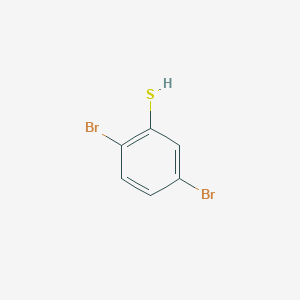

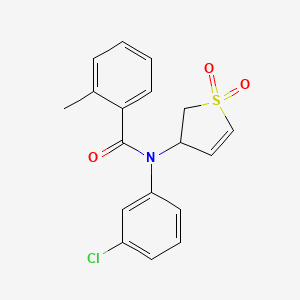

The synthesis pathway for the compound '2-(1H-indol-1-yl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-amine, which is synthesized from 5-bromo-3-nitropyridine and 1-methyl-1H-pyrazole. The second intermediate is 2-(1H-indol-1-yl)acetic acid, which is synthesized from indole and chloroacetic acid. These two intermediates are then coupled using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the final product.

Starting Materials

5-bromo-3-nitropyridine, 1-methyl-1H-pyrazole, indole, chloroacetic acid, N,N'-dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS)

Reaction

Step 1: Synthesis of 5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-amine, React 5-bromo-3-nitropyridine with 1-methyl-1H-pyrazole in the presence of a palladium catalyst and a base such as potassium carbonate to form 5-(1-methyl-1H-pyrazol-5-yl)pyridine., Reduce the nitro group using a reducing agent such as iron powder and hydrochloric acid to form 5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-amine., Step 2: Synthesis of 2-(1H-indol-1-yl)acetic acid, React indole with chloroacetic acid in the presence of a base such as potassium carbonate to form 2-(1H-indol-1-yl)acetic acid., Step 3: Coupling of intermediates, Dissolve 5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-amine and 2-(1H-indol-1-yl)acetic acid in a solvent such as dichloromethane., Add N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to the reaction mixture to activate the carboxylic acid group of 2-(1H-indol-1-yl)acetic acid., Allow the reaction to proceed for several hours at room temperature., Filter the reaction mixture to remove the dicyclohexylurea byproduct., Purify the crude product using column chromatography to obtain the final product, 2-(1H-indol-1-yl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide.

Mechanism Of Action

2-(1H-indol-1-yl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide works by inhibiting the activity of JMJD3, a histone demethylase that plays a key role in the regulation of gene expression. By blocking the activity of JMJD3, 2-(1H-indol-1-yl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide can prevent the removal of methyl groups from histone proteins, leading to changes in chromatin structure and gene expression.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-(1H-indol-1-yl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide are complex and depend on the specific biological context in which it is used. In general, 2-(1H-indol-1-yl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide has been shown to modulate the expression of a wide range of genes involved in various biological processes, including inflammation, cell proliferation, and differentiation.

Advantages And Limitations For Lab Experiments

One of the major advantages of 2-(1H-indol-1-yl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide is its specificity for JMJD3, which allows for targeted inhibition of this enzyme without affecting other histone demethylases. However, like all small molecule inhibitors, 2-(1H-indol-1-yl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide has certain limitations, including potential off-target effects and the need for careful dose optimization to avoid toxicity.

Future Directions

There are many potential future directions for research involving 2-(1H-indol-1-yl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide. Some possible areas of investigation include:

1. Further characterization of the mechanism of action of 2-(1H-indol-1-yl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide, including its effects on chromatin structure and gene expression.

2. Investigation of the potential therapeutic applications of 2-(1H-indol-1-yl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide, particularly in the treatment of inflammatory diseases and cancer.

3. Development of new small molecule inhibitors of JMJD3 with improved specificity and pharmacokinetic properties.

4. Exploration of the role of JMJD3 in other biological processes, such as development and aging.

Overall, 2-(1H-indol-1-yl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide is a powerful tool for investigating the role of JMJD3 in various biological processes, and has the potential to lead to new insights into the mechanisms of epigenetic regulation and disease pathogenesis.

Scientific Research Applications

2-(1H-indol-1-yl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide has been used in a variety of scientific research applications, including the study of epigenetic regulation, cancer biology, and inflammation. In particular, 2-(1H-indol-1-yl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide has been shown to inhibit the expression of pro-inflammatory genes in macrophages, suggesting that it may have potential therapeutic applications in the treatment of inflammatory diseases.

properties

IUPAC Name |

2-indol-1-yl-N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O/c1-24-18(6-8-23-24)17-10-15(11-21-13-17)12-22-20(26)14-25-9-7-16-4-2-3-5-19(16)25/h2-11,13H,12,14H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CESVSFRRMJIYBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)CN3C=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-indol-1-yl)-N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2901010.png)

![3-((1-(bicyclo[2.2.1]hept-5-ene-2-carbonyl)piperidin-4-yl)methyl)-4-(2-fluorophenyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2901011.png)

![N-cyclohexyl-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2901012.png)

![(2-Hydroxy-phenyl)-[4-(2-hydroxy-thiobenzoyl)-piperazin-1-yl]-methanethione](/img/structure/B2901018.png)

![2-(benzo[d]isoxazol-3-yl)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide](/img/structure/B2901019.png)

![N-[2-[3-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide](/img/structure/B2901020.png)